

High-performance liquid chromatography (HPLC) for Zidovudine quantification

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Compound of Interest

Compound Name: **Zidovudine**

Cat. No.: **B1683550**

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An Application Note and Protocol for the Quantification of **Zidovudine** by High-Performance Liquid Chromatography (HPLC)

Introduction

Zidovudine (ZDV), also known as Azidothymidine (AZT), is a nucleoside reverse transcriptase inhibitor (NRTI) that was the first antiretroviral drug approved for the treatment of HIV/AIDS.^[1] It functions as a structural analog of thymidine and inhibits the HIV-1 reverse transcriptase enzyme.^[2] Accurate and reliable quantification of **Zidovudine** in bulk drug substances and pharmaceutical dosage forms is crucial for ensuring product quality, stability, and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and specificity.^[2] This document provides a detailed application note summarizing various validated HPLC methods and a comprehensive protocol for the quantification of **Zidovudine**.

Principle

The methods described are based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. In RP-HPLC, the stationary phase is nonpolar (typically a C18 column), and the mobile phase is polar. **Zidovudine**, a moderately polar compound, is injected into the system. It partitions between the polar mobile phase and the nonpolar stationary phase. The composition of the mobile phase is optimized to achieve efficient separation and a reasonable retention time. The separated **Zidovudine** is then detected by a UV detector at its

maximum absorbance wavelength (around 266 nm), and the resulting peak area is proportional to its concentration.[1][3]

Application Notes: Summary of HPLC Methods

Several validated RP-HPLC methods have been developed for the quantification of **Zidovudine**. The following tables summarize the operational parameters and validation data from various studies to allow for easy comparison.

Table 1: Chromatographic Conditions for **Zidovudine** Quantification

Parameter	Method 1	Method 2	Method 3	Method 4	Method 5
Column	C-18[4]	Waters RP-18 Xterra™[5]	Inertsil ODS (4.6 x 250mm, 5μ)	Zodiac C18 (250x4.6mm)[1]	YMC, Pack ODS A (250 x 4.6mm, 5μ)[6]
Mobile Phase	Water:Methanol (77:23)[4]	Water:Methanol (80:20, v/v)[5]	10mM Ammonium acetate (pH 3.8):Acetonitrile (60:40, v/v)	Methanol:Acetonitrile (40:60 v/v)[1]	Acetate buffer (pH 4.0):Methanol (80:20, v/v)[6]
Flow Rate	Not Specified	1.0 mL/min[5]	1.2 mL/min	1.0 mL/min[1]	0.8 mL/min[6]
Detection λ	265 nm[4]	266 nm[5]	268 nm	270 nm[1]	270 nm[6]
Injection Vol.	Not Specified	Not Specified	4 μL	20 μL[1]	Not Specified
Temperature	Ambient	Ambient	Ambient (25°C)	Ambient[1]	Not Specified
Retention Time	Not Specified	Not Specified	~2.86 min	~2.51 min[1]	< 10 min[6]

Table 2: Method Validation Parameters for **Zidovudine** Quantification

Parameter	Method 1	Method 2	Method 3	Method 4	Method 5
Linearity					
Range ($\mu\text{g/mL}$)	25-500[4]	40.0-220.0[5]	30-150	10-60[1]	25-350[3]
Correlation Coeff. (r^2)	0.9995[4]	Not Specified	Not Specified	0.995[1]	0.9995[3]
LOD ($\mu\text{g/mL}$)	Not Specified	0.655[5]	0.405	0.062[1]	2.92[3]
LOQ ($\mu\text{g/mL}$)	Not Specified	1.985[5]	1.080	Not Specified	8.87[3]
Accuracy (%) Recovery)	100.6- 100.9[4]	Not Specified	Not Specified	98.77- 101.45[1]	Not Specified
Intra-day Precision (%RSD)	<0.9[4]	Not Specified	0.5-0.7	Not Specified	Not Specified
Inter-day Precision (%RSD)	<1.6[4]	Not Specified	1.4-1.6	Not Specified	Not Specified

Detailed Experimental Protocol

This protocol is based on a validated, stability-indicating RP-HPLC method adapted from published literature.[3][5] It is a robust method suitable for the routine quality control analysis of **Zidovudine** in tablet formulations.

Apparatus and Materials

- High-Performance Liquid Chromatography (HPLC) system with isocratic pump, UV/Vis or Photodiode Array (PDA) detector, autosampler, and column oven.
- Data acquisition and processing software (e.g., Empower 2).
- Analytical balance.
- Ultrasonic bath.

- Volumetric flasks (10 mL, 50 mL, 100 mL).
- Pipettes.
- Syringes and 0.45 μm syringe filters (e.g., Nylon, H-PTFE).[\[7\]](#)
- HPLC column: C18, 250 mm x 4.6 mm, 5 μm particle size.

Reagents and Solutions

- **Zidovudine** Working Standard.
- Methanol (HPLC grade).
- Acetonitrile (HPLC grade).
- Water (HPLC grade or Milli-Q).
- Diluent: A mixture of water and methanol (80:20 v/v) can be used.[\[5\]](#)
- Mobile Phase: Prepare a mixture of HPLC-grade water and methanol in the ratio of 80:20 (v/v).[\[5\]](#) Filter the mobile phase through a 0.45 μm membrane filter and degas in an ultrasonic bath for 15-20 minutes before use.

Chromatographic Conditions

- Column: C18 (250 mm x 4.6 mm, 5 μm).
- Mobile Phase: Water:Methanol (80:20, v/v).[\[5\]](#)
- Flow Rate: 1.0 mL/min.[\[5\]](#)
- Injection Volume: 20 μL .[\[1\]](#)
- Column Temperature: Ambient (e.g., 25°C).
- Detection Wavelength: 266 nm.[\[3\]\[5\]](#)
- Run Time: Approximately 6-10 minutes.[\[1\]](#)

Standard Solution Preparation

- Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 50 mg of **Zidovudine** working standard and transfer it to a 50 mL volumetric flask.[2]
- Add approximately 35 mL of diluent and sonicate for 10-15 minutes to dissolve completely.[2]
- Allow the solution to cool to room temperature and make up the volume to the mark with the diluent.
- Working Standard Solutions: From the stock solution, prepare a series of working standard solutions (e.g., 40, 80, 120, 160, 200, 220 µg/mL) by appropriate dilution with the diluent to construct a calibration curve.[5]

Sample Preparation (from Tablets)

- Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.[2]
- Accurately weigh a portion of the powder equivalent to 100 mg of **Zidovudine** and transfer it to a 100 mL volumetric flask.
- Add about 70 mL of diluent and sonicate for 15-20 minutes with intermittent shaking to ensure complete dissolution of the drug.[2]
- Allow the solution to cool to room temperature and make up the volume to the mark with the diluent. This yields a solution with a nominal concentration of 1000 µg/mL.
- Further dilute this solution with the diluent to obtain a final concentration within the linear range of the method (e.g., dilute 10 mL to 100 mL for a final concentration of 100 µg/mL).
- Filter the resulting solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, the chromatographic system must be equilibrated by pumping the mobile phase for at least 30 minutes. Perform at least five replicate injections of a working standard solution (e.g., 100 µg/mL). The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is less than 2.0%.

Data Analysis and Calculation

- Inject the blank (diluent), standard solutions, and sample solutions into the chromatograph.
- Record the peak areas from the resulting chromatograms.
- Construct a calibration curve by plotting the peak area of the standard solutions versus their known concentrations.
- Perform a linear regression analysis on the calibration curve to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (r^2). The r^2 value should be ≥ 0.999 .
- Calculate the concentration of **Zidovudine** in the sample preparation using the regression equation.
- The amount of **Zidovudine** per tablet can be calculated using the following formula:

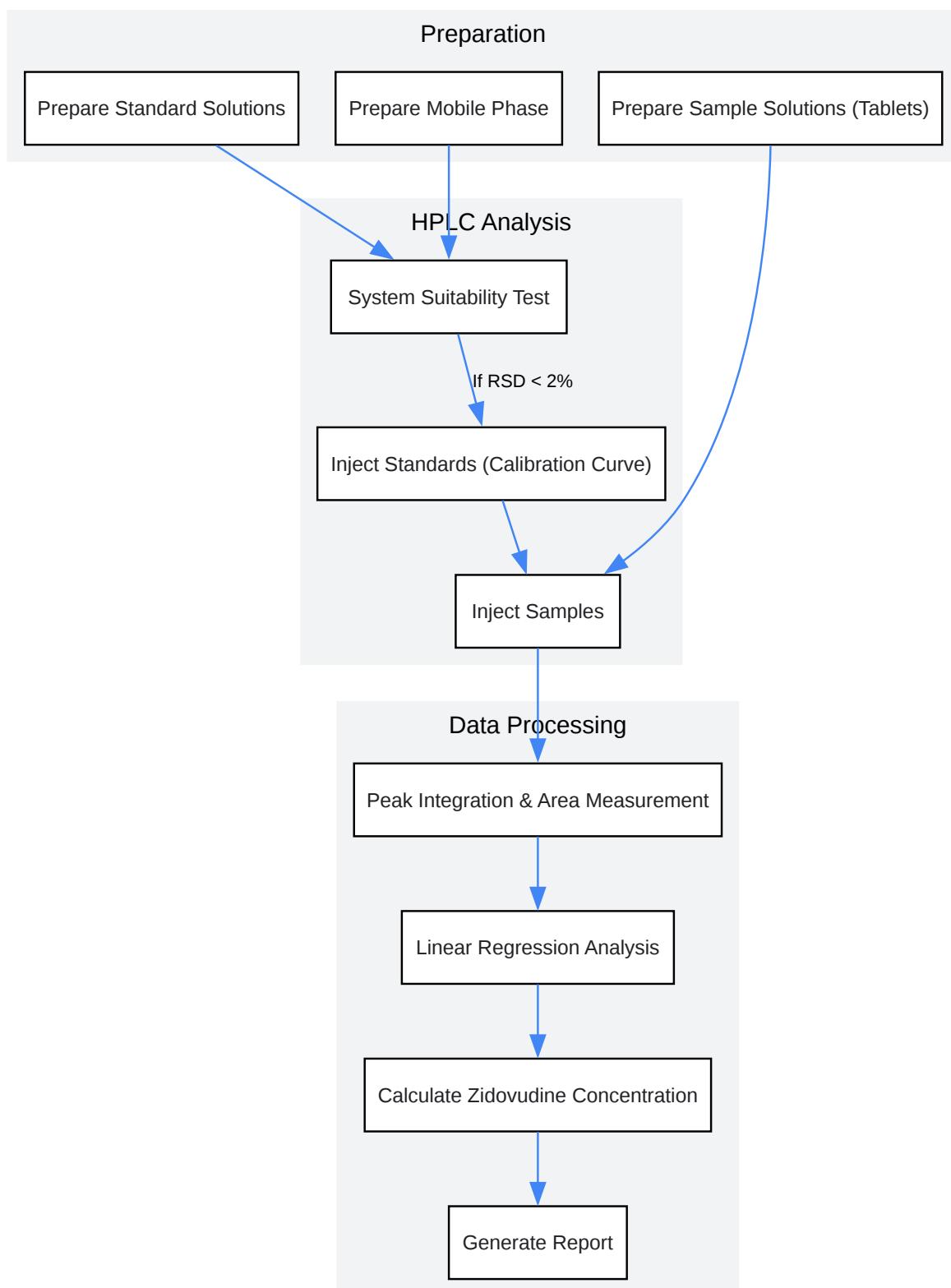
$$\text{Amount (mg/tablet)} = (C \times D \times A) / W$$

Where:

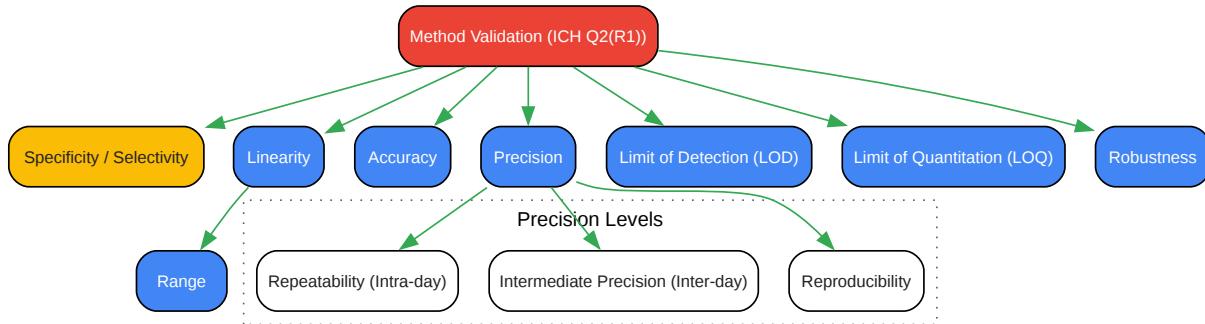
- C = Concentration of **Zidovudine** in the sample solution ($\mu\text{g/mL}$) from the calibration curve.
- D = Dilution factor of the sample preparation.
- A = Average tablet weight (mg).
- W = Weight of tablet powder taken for analysis (mg).

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in method validation.

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Caption: Experimental workflow for HPLC quantification of **Zidovudine**.



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Caption: Key parameters for HPLC method validation as per ICH guidelines.

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